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Get Quote

Executive Summary: The Dual-Label Advantage
In the landscape of stable isotope tracers, L-LEUCINE (1-13C; 15N) represents a high-fidelity

probe designed for complex metabolic decoupling. Unlike single-isotope tracers (e.g., L-

Leucine 1-13C or L-Leucine-d3) which primarily track either the carbon skeleton or the amino

group, the dual-labeled isotopomer allows for the simultaneous quantification of protein

synthesis (anabolism) and amino acid oxidation/transamination (catabolism) within a single

experiment.

This guide delineates the specific technical advantages, mass spectrometry (MS)

fragmentation considerations, and experimental protocols that distinguish L-LEUCINE (1-13C;

15N) from its single-label counterparts.

Technical Comparison Matrix
The following table contrasts L-LEUCINE (1-13C; 15N) with the most common alternatives

used in metabolic flux analysis (MFA) and fractional synthetic rate (FSR) studies.
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Feature
L-LEUCINE (1-

13C; 15N)

L-LEUCINE (1-

13C)

L-LEUCINE

(d3/d7/d10)

L-LEUCINE (U-

13C6)

Primary

Application

Simultaneous N

& C flux; Protein

Turnover

Protein FSR;

Oxidation

(Breath Tests)

Protein FSR;

Proteomics

(SILAC)

Complex MFA;

Central Carbon

Metabolism

Mass Shift +2 Da (M+2) +1 Da (M+1) +3 / +7 / +10 Da +6 Da (M+6)

Metabolic

Tracking

Decoupled:

Tracks C-

skeleton

oxidation (to

CO2) AND N-

transfer (to

Glutamate).

Carbon only:

Tracks oxidation

to CO2. Nitrogen

fate is invisible.

Intact Skeleton:

Deuterium on

methyl groups is

stable; alpha-H is

labile.

Full Skeleton:

Tracks all carbon

fragments.

MS Resolution

High: +2 Da shift

avoids M+1

natural

abundance

overlap (approx.

1.1% from 13C).

Moderate:

Requires

correction for

natural 13C

abundance in

background.

High: Distinct

shift, but

potential

chromatographic

isotope effect.

Very High:

Distinct shift;

complex

isotopomer

distribution.

NMR Utility

Heteronuclear

Coupling (

): Probe for

backbone

dynamics &

structure.

Carbon chemical

shift only.

Deuterium

isotope effects

on chemical

shifts.

Homonuclear (

) coupling;

complex spectra.

Cost High Low/Moderate Moderate High

Deep Dive: Metabolic Fate & Signal Bifurcation
The unique power of L-LEUCINE (1-13C; 15N) lies in its ability to act as a "bifurcating" tracer.

Upon entering the cell, the 1-13C (carboxyl) and 15N (alpha-amino) labels share a path only

until the first step of catabolism.
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The Mechanism[1][2]
Protein Synthesis (Retention): If the leucine is incorporated into a nascent peptide chain,

both the 1-13C and 15N labels are retained. The mass shift remains +2 Da.

Transamination (Separation): If the leucine undergoes catabolism via Branched-Chain

Aminotransferase (BCAT), the 15N label is transferred to

-ketoglutarate to form Glutamate-15N. The remaining carbon skeleton becomes

-Ketoisocaproate (KIC) retaining the 1-13C label.

Oxidation (Loss): The KIC-1-13C enters the mitochondria. The Branched-Chain

-Ketoacid Dehydrogenase (BCKDC) complex decarboxylates KIC.[1] The 1-13C label is
released as

.

Visualization of Metabolic Fate
The following diagram illustrates this divergence, crucial for interpreting MS data.
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Figure 1: Metabolic bifurcation of L-Leucine (1-13C; 15N). Note how the labels separate during

catabolism, allowing independent tracking of nitrogen flux (to Glutamate) and carbon oxidation

(to CO2).

Mass Spectrometry Expertise: Fragment Selection
A critical error in using L-LEUCINE (1-13C; 15N) is selecting the wrong MS fragment for

quantification. You must choose a derivative and an ion fragment that retains both the C1

carboxyl group and the amine nitrogen to see the M+2 shift.

GC-MS: TBDMS Derivatization (Standard Protocol)
When using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create the

TBDMS derivative:

The "M-57" Fragment (Target): This fragment results from the loss of a tert-butyl group

.

Composition: Retains the entire amino acid backbone (C1–C6) and the amine nitrogen.

Observation: You will observe a +2 Da shift (m/z 304 vs 302 for unlabeled). This is the

correct ion for measuring total leucine enrichment.

The "M-85" Fragment (Avoid for Dual Label): This fragment often results from the loss of the

carboxyl group (CO-O-TBDMS).

Composition:Loses C1 (the 13C label). Retains only the 15N label.

Observation: You will only observe a +1 Da shift. Using this fragment negates the benefit

of the 13C label and will lead to erroneous enrichment calculations if assuming M+2.

LC-MS/MS: Proteomics
In "bottom-up" proteomics (tryptic peptides):

Precursor Ion (MS1): The peptide mass will shift by +2 Da for every leucine residue

incorporated.
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Fragment Ions (MS2):

y-ions: If the leucine is at the C-terminus (common in tryptic peptides only if non-specific

cleavage occurs, otherwise K/R are C-term), the y-ion retains the carboxyl C1.

b-ions: b-ions typically retain the N-terminus but lose the C-terminal OH. However, internal

leucines retain both labels.

Note: Leucine/Isoleucine isomers are difficult to distinguish by mass alone. The specific +2

Da shift helps validate the presence of the tracer against background noise.

Experimental Protocol: Simultaneous Synthesis &
Flux
This protocol outlines a Primed Constant Infusion method optimized for human or large animal

metabolic studies using L-LEUCINE (1-13C; 15N).

Phase 1: Preparation
Tracer Solution: Dissolve sterile, pyrogen-free L-Leucine (1-13C; 15N) in 0.9% saline.

Target Concentration: 4 mg/mL.

Sterilization: Pass through a 0.22 µm filter.

Subject Prep: Overnight fast (10-12 hours). Insert catheters in an antecubital vein (infusion)

and a contralateral dorsal hand vein (heated for arterialized blood sampling).

Phase 2: Infusion Workflow
Baseline Sample (t=-10 min): Collect blood and breath samples to establish natural

abundance background (M+0, M+1, M+2).

Priming Dose (t=0): Administer a bolus of 4.0 µmol/kg (approx 0.5 mg/kg) to rapidly

equilibrate the precursor pool.

Why: Without a prime, reaching isotopic plateau takes 4-6 hours. With a prime, it takes

~60-90 mins.
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Constant Infusion: Immediately follow with a continuous infusion at 0.06 µmol/kg/min.

Equilibration: Maintain infusion for 180 minutes.

Sampling (Steady State): Collect blood and breath samples every 15 minutes from t=150 to

t=180.

Muscle Biopsy (Optional): Taken at t=60 and t=180 to measure bound protein enrichment

(FSR).

Phase 3: Analytical Workflow (GC-MS)
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Click to download full resolution via product page

Figure 2: Analytical workflow for determining enrichment. Critical step: Monitoring m/z 304

(M+2) ensures both labels are quantified.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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